molecular formula C20H21N3O4S B2942059 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-94-9

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2942059
CAS No.: 2058890-94-9
M. Wt: 399.47
InChI Key: JAPNKVHVQSNCBK-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a quinoline moiety, a sulfonyl group, and a bicyclic azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the sulfonyl group: The quinoline derivative is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Construction of the azabicyclooctane ring: This step involves a cyclization reaction, often using intramolecular cyclization techniques.

    Formation of the pyrrolidine-2,5-dione ring: This can be achieved through a condensation reaction involving appropriate dicarboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The azabicyclooctane structure may enhance the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: can be compared with other quinoline derivatives, sulfonyl-containing compounds, and azabicyclooctane structures.

    Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.

    Sulfonyl-containing compounds: Such as sulfonamides, which are used as antibiotics.

    Azabicyclooctane structures: Such as tropane alkaloids, which include compounds like atropine and cocaine.

Uniqueness

The uniqueness of this compound lies in its combination of these three structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(8-quinolin-8-ylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-18-8-9-19(25)22(18)16-11-14-6-7-15(12-16)23(14)28(26,27)17-5-1-3-13-4-2-10-21-20(13)17/h1-5,10,14-16H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPNKVHVQSNCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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